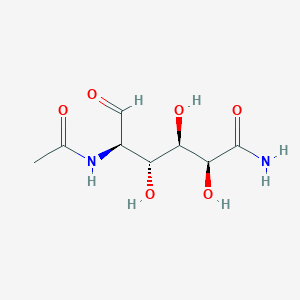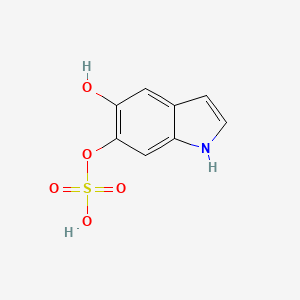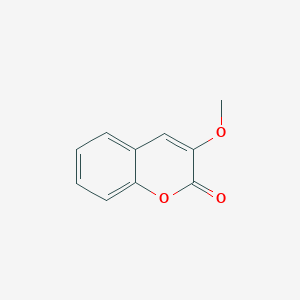
3-Methoxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxycoumarin is a member of coumarins.
Applications De Recherche Scientifique
Synthesis and Characterization
3-Methoxychromen-2-one and its derivatives have been a focus in the field of organic chemistry, particularly in synthesizing novel compounds. For instance, a study presented an efficient method to synthesize 3-methylidenechroman-2-ones and 3-methylchromen-2-ones, which are derivatives of 3-methoxychromen-2-one, through a series of reactions involving Michael addition and Horner–Wadsworth–Emmons reaction (Janecki & Wąsek, 2004).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-methoxychromen-2-one, such as 3-methoxybenzamide, have been identified as potent antistaphylococcal compounds with improved pharmaceutical properties. This research highlights the potential of 3-methoxychromen-2-one derivatives in developing new antibacterial agents (Haydon et al., 2010).
Spectroscopy and Molecular Sensing
3-Methoxychromen-2-one is also significant in spectroscopy and molecular sensing. A study on 3-hydroxychromones, which are closely related to 3-methoxychromen-2-one, demonstrated their application in developing fluorescent dyes capable of responding to solvent perturbations. This research opens avenues for using these compounds in molecular sensors and other spectroscopic applications (Klymchenko et al., 2003).
Enzymatic Reactions and Organic Synthesis
Another study explored the enzymatic reactions involving 3-methoxychromen-2-one derivatives. The research focused on the hydroxylation of aromatic compounds by cytochrome P450 BM3 and its variants, demonstrating the potential of these enzymes in organic synthesis and the modification of 3-methoxychromen-2-one derivatives (Neufeld et al., 2013).
Propriétés
Numéro CAS |
112117-57-4 |
|---|---|
Nom du produit |
3-Methoxychromen-2-one |
Formule moléculaire |
C10H8O3 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
3-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-12-9-6-7-4-2-3-5-8(7)13-10(9)11/h2-6H,1H3 |
Clé InChI |
HQCYVSPJIOJEGA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2OC1=O |
SMILES canonique |
COC1=CC2=CC=CC=C2OC1=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]benzonitrile](/img/structure/B1213066.png)
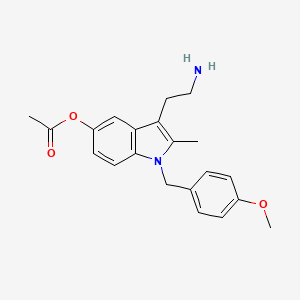
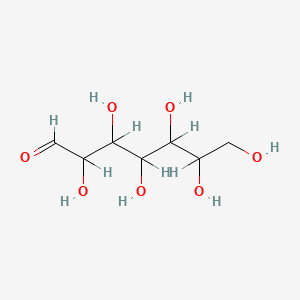
![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)
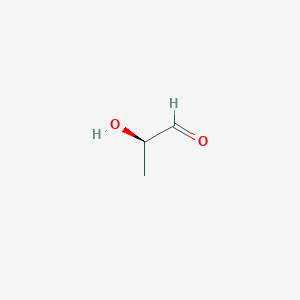
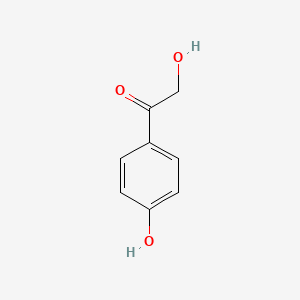
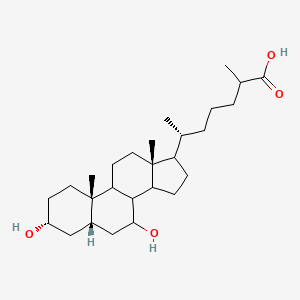
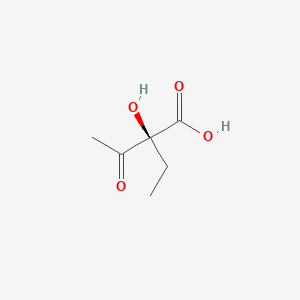
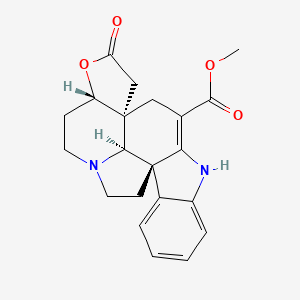
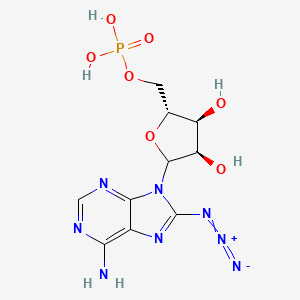
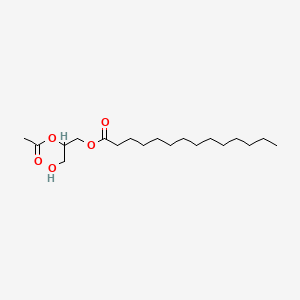
![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)
